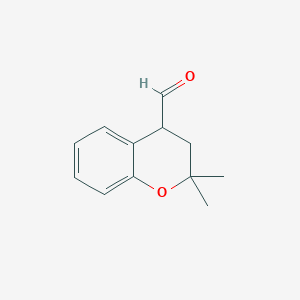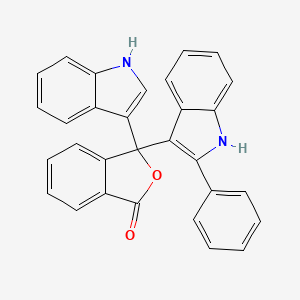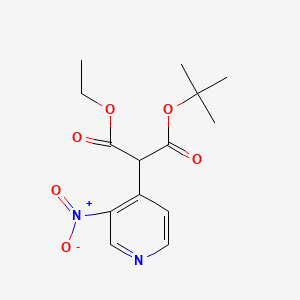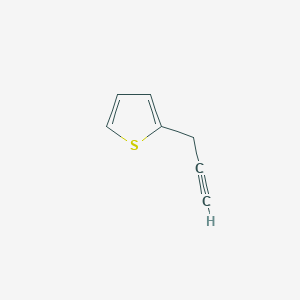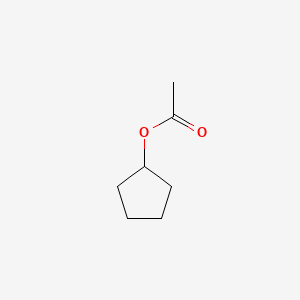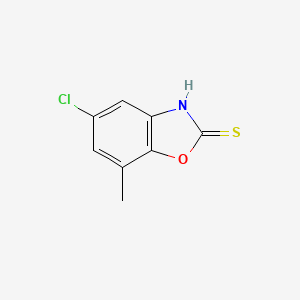
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Descripción general
Descripción
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a chemical compound with the CAS Number: 93794-45-7 . It has a molecular weight of 199.66 . This compound is used in various applications and research .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .Physical And Chemical Properties Analysis
The IUPAC Name of the compound is 5-chloro-7-methyl-1,3-benzoxazole-2-thiol . The Inchi Code is 1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzoxazole derivatives have been found to exhibit significant antibacterial activity. They have been tested against Gram-positive bacterium: Bacillus subtilis, and four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi . The presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi .
Antifungal Activity
Benzoxazole derivatives have also shown antifungal activity. They have been tested against two fungal strains: Candida albicans and Aspergillus niger . The results indicated that certain compounds were most potent against these fungal strains .
Anticancer Activity
Benzoxazole derivatives have been found to exhibit anticancer activity. Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity . Certain compounds had best anticancer activity in comparison to 5-fluorouracil .
Anti-inflammatory Activity
Benzoxazole derivatives have been reported to have anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimycobacterial Activity
Benzoxazole derivatives have shown antimycobacterial activity . This suggests their potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiparkinson Activity
Benzoxazole derivatives have been found to exhibit antiparkinson activity . This suggests their potential use in the treatment of Parkinson’s disease.
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have been found to inhibit the hepatitis C virus . This suggests their potential use in the treatment of hepatitis C.
Amyloidogenesis Inhibition
Benzoxazole derivatives have been found to inhibit amyloidogenesis . This suggests their potential use in the treatment of diseases characterized by amyloid deposits, such as Alzheimer’s disease.
Mecanismo De Acción
Target of Action
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, a derivative of benzoxazole, is known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This interaction can inhibit the enzymatic activity, affecting the breakdown of neurotransmitters and potentially leading to an increase in their concentration .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting DNA topoisomerases, it can interfere with DNA replication and transcription . By inhibiting protein kinases, it can disrupt signal transduction pathways . By inhibiting histone deacetylases, it can alter gene expression . By inhibiting cyclooxygenases, it can affect the production of prostaglandins and other mediators of inflammation . By inhibiting cholinesterases, it can affect neurotransmission .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, by inhibiting DNA topoisomerases, it can induce DNA damage and potentially lead to cell death . By inhibiting protein kinases, it can disrupt cell signaling and potentially affect cell proliferation . By inhibiting histone deacetylases, it can alter gene expression and potentially affect cell differentiation . By inhibiting cyclooxygenases, it can reduce inflammation . By inhibiting cholinesterases, it can enhance neurotransmission .
Propiedades
IUPAC Name |
5-chloro-7-methyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALKXWCAQHOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442400 | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93794-45-7 | |
| Record name | 5-Chloro-7-methyl-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93794-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






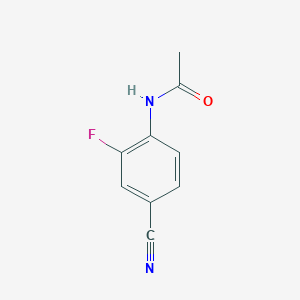
![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)
